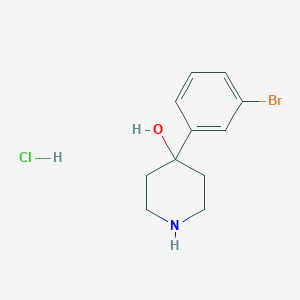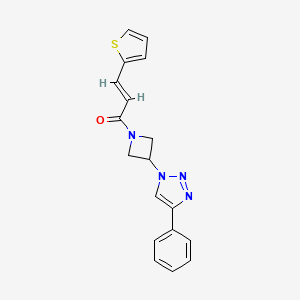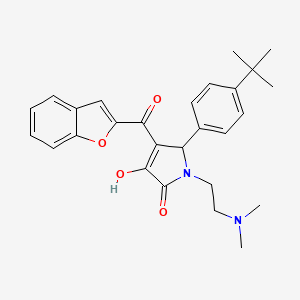![molecular formula C16H16FNO6S B2713298 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride CAS No. 2224286-56-8](/img/structure/B2713298.png)
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride, also known as TMB-PSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, a class of enzymes that play important roles in various physiological processes.
Mécanisme D'action
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride inhibits serine proteases by covalently binding to the active site of the enzyme. The sulfonyl fluoride group of this compound reacts with the serine residue in the active site, forming a stable covalent bond and blocking the enzymatic activity. This mechanism of action is irreversible and highly specific for serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific serine protease it inhibits. For example, inhibition of thrombin by this compound can prevent blood clotting, while inhibition of elastase can reduce inflammation. This compound has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride is its high specificity for serine proteases, which allows for precise inhibition of specific enzymes. This compound is also stable and easy to handle, making it a convenient tool for laboratory experiments. However, this compound has some limitations, such as its irreversibility and potential off-target effects. It is also important to use appropriate controls and validation methods when using this compound in experiments.
Orientations Futures
There are many potential future directions for research on 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride. One area of interest is the development of this compound-based drugs for the treatment of diseases such as cancer and inflammation. Another direction is the exploration of new serine protease targets for this compound inhibition. Additionally, the use of this compound in combination with other inhibitors or therapies could enhance its efficacy and specificity.
Méthodes De Synthèse
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride can be synthesized by reacting 3-aminobenzenesulfonyl fluoride with 2,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield after purification by column chromatography.
Applications De Recherche Scientifique
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has been used in a wide range of scientific research, particularly in the field of protease inhibition. It has been shown to inhibit a variety of serine proteases, including trypsin, chymotrypsin, elastase, and thrombin. This compound has also been used to study the role of serine proteases in various physiological processes, such as blood coagulation, inflammation, and cancer progression.
Propriétés
IUPAC Name |
3-[(2,4,5-trimethoxybenzoyl)amino]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO6S/c1-22-13-9-15(24-3)14(23-2)8-12(13)16(19)18-10-5-4-6-11(7-10)25(17,20)21/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEYKIPFOMKLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)



![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)

![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)

![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)

![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)